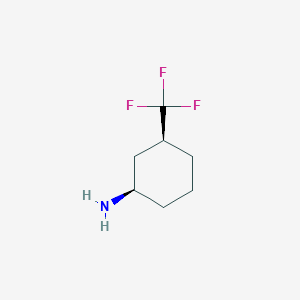

(1R,3S)-3-Trifluoromethyl-cyclohexylamine

Description

(1R,3S)-3-Trifluoromethyl-cyclohexylamine is a chiral cyclohexylamine derivative featuring a trifluoromethyl (-CF₃) substituent at the 3-position of the cyclohexane ring. The stereochemistry (1R,3S) confers distinct spatial and electronic properties, making it valuable in pharmaceutical and agrochemical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the cyclohexylamine scaffold provides rigidity for receptor binding .

Properties

IUPAC Name |

(1R,3S)-3-(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6H,1-4,11H2/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCACAFKNHPVNI-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Substrate Scope

Palladium-catalyzed cross-coupling remains a cornerstone for constructing the cyclohexylamine backbone. The trifluoromethyl group is typically introduced via Suzuki-Miyaura or Buchwald-Hartwig couplings. A representative approach involves coupling a trifluoromethyl-substituted cyclohexenyl bromide with a protected amine precursor. The stereochemical outcome is governed by ligand choice; bulky phosphine ligands such as JosiPhos favor the (1R,3S) configuration by steric differentiation during oxidative addition.

Optimization and Challenges

Key parameters include:

-

Temperature : Reactions proceed optimally at 80–100°C to balance reaction rate and catalyst stability.

-

Base : Cs2CO3 outperforms K3PO4 in minimizing dehydrohalogenation side reactions.

-

Solvent : Toluene enhances ligand stability compared to polar aprotic solvents like DMF.

Despite high functional group tolerance, this method struggles with regioselectivity in polyhalogenated substrates. For example, competing β-hydride elimination can lead to cyclohexene byproducts unless chelating ligands (e.g., XPhos) are employed.

Visible-Light-Induced Radical Cycloaddition

Photoredox Mechanism

A groundbreaking strategy leverages visible light to drive radical-mediated ring-opening of benzocyclobutylamines (Scheme 1). Under blue LED irradiation (7 W), benzocyclobutylamine undergoes single-electron oxidation to form a benzyl radical iminium intermediate (int-I ), which adds to α-substituted vinylketones. Subsequent 6-endo-trig cyclization yields the cyclohexylamine core with excellent stereocontrol.

Stereoselectivity and Substrate Variation

Chiral phosphoric acid catalysts (e.g., (R)-C7) induce asymmetry during the radical addition step. Substrates with electron-withdrawing groups (e.g., -CF3, -Cl) on the aromatic ring exhibit enhanced reactivity and selectivity (Table 1):

| Entry | R1 | R2 | Yield (%) | dr | er |

|---|---|---|---|---|---|

| 1 | p-CF3-C6H4 | Bn | 60 | >20:1 | 85:15 |

| 6 | p-CF3-C6H4 | p-Cl-C6H4 | 56 | >20:1 | 84:16 |

| 13 | p-CF3-C6H4 | m-Cl-C6H4 | 58 | >20:1 | 83:17 |

Table 1. Selected examples of visible-light-driven synthesis.

Notably, α-thienyl vinylketones are tolerated, yielding heterocyclic analogs (e.g., 3aa ) in 43% yield with 78:22 er. The method’s modularity enables rapid diversification but requires rigorous exclusion of oxygen to prevent radical quenching.

Ruthenium-Catalyzed Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation

DKR-ATH Protocol

The DKR-ATH approach converts racemic β-CF3 ketones to enantiopure amines using Ru(II) catalysts (e.g., C2 ) and formic acid/triethylamine as a hydrogen source. The reaction proceeds via simultaneous ketone racemization and enantioselective reduction, achieving near-perfect stereoconvergence.

Mechanistic Insights and Optimization

DFT studies (M06-2X-D3/SMD) reveal that the (S,S)-C2 catalyst stabilizes the transition state through η6-arene coordination, directing hydride transfer to the Re face of the ketone (Figure 2). Critical optimizations include:

-

Solvent : Chlorobenzene minimizes detrifluoromethylation side reactions (<3% byproducts).

-

Acid/Base Ratio : A 5:2 HCO2H/Et3N ratio suppresses HF-mediated elimination.

-

Temperature : 40°C balances reaction rate and catalyst lifetime.

Under optimized conditions, indanone and tetralin substrates yield >99% ee and >99:1 dr (Table 2):

| Substrate | Product | Yield (%) | ee (%) | dr |

|---|---|---|---|---|

| 1a | 2a | 95 | >99 | >99:1 |

| 1d | 2d | 89 | >99 | >99:1 |

| 1k | 2k | 91 | >99 | >99:1 |

Table 2. Performance of DKR-ATH for β-CF3 ketones.

Comparative Analysis of Methodologies

Efficiency and Practicality

-

Palladium Catalysis : High yields (70–85%) but moderate stereoselectivity (er ~80:20). Scalable but requires inert conditions.

-

Photoredox : Moderate yields (36–61%) but excellent dr (>20:1) and er (up to 95:5). Ideal for exploratory libraries.

-

DKR-ATH : Superior stereocontrol (>99% ee) and scalability, albeit with specialized catalyst requirements .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Trifluoromethyl-cyclohexylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are used under mild conditions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted ketones, carboxylic acids, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

(1R,3S)-3-Trifluoromethyl-cyclohexylamine serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances reactivity in various chemical reactions, including:

- Nucleophilic Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

- Catalytic Reactions : It has been employed in catalytic processes due to its ability to stabilize transition states .

Pharmaceutical Development

The compound is being explored for its potential as a pharmaceutical intermediate. Key applications include:

- CNS Disorders Treatment : Cyclohexylamines are prevalent in developing drugs for central nervous system disorders. This compound may act as a monoamine reuptake inhibitor, providing therapeutic benefits for conditions like depression and anxiety .

- Analgesics Development : Research indicates that this compound may target TRPA1 channels, suggesting potential use as an analgesic agent .

Studies have shown that this compound exhibits several biological activities:

- Antinociceptive Effects : In animal models, it has demonstrated significant pain-relieving effects by modulating TRPA1 pathways.

- Anti-inflammatory Properties : In vitro studies suggest it can reduce pro-inflammatory cytokines, indicating potential for treating inflammatory diseases .

Case Study 1: Antinociceptive Activity

A study involving rat models demonstrated that this compound significantly reduced pain responses induced by TRPA1 agonists. The compound was administered orally at varying doses, showcasing a dose-dependent effect on nociceptive behavior.

Case Study 2: Anti-inflammatory Properties

In vitro assays revealed that this compound could effectively lower levels of pro-inflammatory cytokines in human cell lines. This suggests its potential application in treating conditions characterized by inflammation.

Mechanism of Action

The mechanism of action of (1R,3S)-3-Trifluoromethyl-cyclohexylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analog: 3-Methylcyclohexylamine

Key Differences :

- Substituent : The trifluoromethyl (-CF₃) group in (1R,3S)-3-Trifluoromethyl-cyclohexylamine replaces the methyl (-CH₃) group in 3-Methylcyclohexylamine.

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing basicity compared to the electron-donating -CH₃ group.

| Property | This compound | 3-Methylcyclohexylamine |

|---|---|---|

| Molecular Weight | ~183.16 g/mol | ~113.20 g/mol |

| Boiling Point | Estimated >200°C (high due to -CF₃) | ~170°C |

| LogP (Lipophilicity) | ~2.5 (higher) | ~1.8 |

| pKa (Basicity) | ~8.5 (lower) | ~10.2 |

Stereochemical Analog: (1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid

Key Differences :

- Core Structure : The cyclopropane ring in this compound contrasts with the cyclohexane ring in the target molecule.

- Functional Groups : A carboxylic acid replaces the amine, altering reactivity and solubility.

| Property | This compound | (1R,3S)-3-(2,2-Dichloroethenyl)-cyclopropanecarboxylic Acid |

|---|---|---|

| Water Solubility | Low (amine hydrochloride salt preferred) | Moderate (carboxylic acid form) |

| Bioactivity | Receptor-binding applications | Synergist for insect repellents (e.g., DEET enhancement) |

Research Findings :

Fluorinated Pharmaceutical Analogs: Aprepitant Derivatives

Key Differences :

- Complexity: Aprepitant derivatives (e.g., 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one) are structurally intricate compared to the simpler cyclohexylamine scaffold.

- Functionality : Multiple trifluoromethyl groups in aprepitant enhance binding to NK1 receptors, while the single -CF₃ group in this compound may optimize selectivity .

Biological Activity

(1R,3S)-3-Trifluoromethyl-cyclohexylamine is a compound of significant interest in medicinal and biological chemistry due to its unique structural features and potential therapeutic applications. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for modulating various biological pathways. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant research findings.

The trifluoromethyl group in this compound contributes to its distinctive chemical behavior. This group not only increases lipophilicity but also influences the compound's interactions with biological targets such as enzymes and receptors. The amine functional group allows for hydrogen bonding, which is crucial for binding to proteins and influencing their activity.

The mechanism of action of this compound primarily involves interactions with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator. The trifluoromethyl moiety enhances the compound's metabolic stability, which is vital for maintaining its biological activity over time.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in metabolic pathways. For example, studies have shown that it can significantly reduce the activity of certain cytochrome P450 enzymes, which play a critical role in drug metabolism .

Receptor Modulation

This compound has also been investigated for its potential as a receptor modulator. Its ability to interact with neurotransmitter receptors suggests possible applications in treating neurological disorders. Preliminary studies indicate that it may influence serotonin and dopamine receptor activities, which are crucial for mood regulation and cognitive functions .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study 1 : A study published in Acta demonstrated that this compound effectively inhibited the secretion of virulence factors in pathogenic bacteria by targeting the Type III secretion system (T3SS). High concentrations resulted in approximately 50% inhibition of secretion, suggesting its potential as an antimicrobial agent .

- Study 2 : Research conducted on cyclohexylamine derivatives indicated that modifications to the cyclohexane ring could enhance biological activity. The introduction of the trifluoromethyl group was found to improve receptor affinity and selectivity compared to non-fluorinated analogs .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for (1R,3S)-3-Trifluoromethyl-cyclohexylamine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or reductive amination of a trifluoromethyl-substituted cyclohexanone precursor. For example:

- Key Steps : Reacting a cyclohexanone derivative with a trifluoromethylating agent (e.g., Ruppert–Prakash reagent) followed by stereoselective reduction to introduce the amine group.

- Optimization : Use of triethylamine (Et₃N) as a base in tetrahydrofuran (THF) to minimize side reactions, as demonstrated in analogous phosphazene syntheses . Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate purity. Column chromatography is recommended for final purification .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the trifluoromethyl group's presence and electronic environment. ¹H and ¹³C NMR resolve stereochemistry and cyclohexyl backbone conformation.

- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for determining absolute configuration, particularly for chiral centers .

- Chiral HPLC : Essential for assessing enantiomeric excess (ee) when isolating the (1R,3S) isomer from diastereomeric mixtures.

Q. How can researchers purify this compound to achieve high enantiomeric purity?

- Chromatographic Methods : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) for HPLC separation.

- Crystallization : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) can enhance enantiomeric purity by exploiting differential solubility of diastereomers.

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity and stability?

- Steric Effects : The bulky trifluoromethyl group at the 3-position imposes conformational constraints on the cyclohexyl ring, favoring chair conformations with axial substituents. This impacts nucleophilic attack or hydrogen-bonding interactions.

- Electronic Effects : The electron-withdrawing trifluoromethyl group stabilizes adjacent carbocations (if formed) and alters pKa values of proximal functional groups. Computational studies (e.g., density functional theory, DFT) predict these effects, as seen in PubChem data for analogous trifluoromethylcyclohexanol derivatives .

Q. What strategies resolve contradictions in stereochemical assignments from NMR vs. X-ray data?

- Case Study : If NMR coupling constants (e.g., J values) suggest equatorial positioning of the trifluoromethyl group but X-ray data indicate axial placement, re-examine solvent effects on NMR measurements.

- Validation : Cross-validate using NOESY/ROESY to detect through-space interactions and confirm spatial arrangement. SHELX-refined X-ray structures provide definitive stereochemical assignments .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- DFT Calculations : Model transition states to predict regioselectivity in reactions like hydrogenation or amidation. For example, calculate energy barriers for axial vs. equatorial attack on the cyclohexylamine scaffold.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., THF vs. DMF) for improved yield .

Q. What methodologies address low yields in stereoselective syntheses of this compound?

- Chiral Auxiliaries : Temporarily introduce a removable chiral group (e.g., Evans oxazolidinone) to enforce desired stereochemistry during key bond-forming steps.

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP or Josiphos) in transition-metal-catalyzed hydrogenation or amination reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.